molecular formula C27H28F2N4O3 B605787 AZD9567 CAS No. 1893415-00-3

AZD9567

Cat. No.: B605787
CAS No.: 1893415-00-3
M. Wt: 494.5 g/mol
InChI Key: ZQFNDBISEYQVRR-LOSJGSFVSA-N
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Description

AZD9567 is a first-in-class, oral, selective, non-steroidal glucocorticoid receptor modulator designed as an alternative to oral corticosteroids for the treatment of inflammatory diseases. It aims to provide similar efficacy to traditional corticosteroids but with a differentiated safety profile .

Preparation Methods

The synthetic routes and reaction conditions for AZD9567 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the selective modulation of the glucocorticoid receptor . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.

Chemical Reactions Analysis

AZD9567 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD9567 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying selective glucocorticoid receptor modulation.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored as a potential treatment for inflammatory diseases with fewer side effects compared to traditional corticosteroids.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

AZD9567 exerts its effects by binding to the glucocorticoid receptor differently from traditional steroids, inducing a unique transcriptomic response. This binding results in the modulation of gene expression, leading to anti-inflammatory effects. The compound has a higher affinity for the glucocorticoid receptor and a significantly lower affinity for the mineralocorticoid receptor compared to prednisolone, suggesting fewer disruptions to fluid and electrolyte balance .

Comparison with Similar Compounds

AZD9567 is compared with other glucocorticoid receptor modulators such as prednisolone and fosdagrocorat. Unlike prednisolone, this compound has a less deleterious effect on glucose homeostasis and does not upregulate the transcription of gluconeogenic enzymes in human hepatocytes. Fosdagrocorat, another selective glucocorticoid receptor modulator, has shown similar efficacy to prednisone but with fewer side effects .

Similar compounds include:

Properties

IUPAC Name

2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N4O3/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20/h5-17,24-25H,1-4H3,(H,31,35)/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFNDBISEYQVRR-LOSJGSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893415-00-3
Record name AZD-9567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1893415003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mizacorat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGK40O1O85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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